2-[4-(acetylamino)-1H-indol-1-yl]-N-benzylacetamide

Medicinal chemistry Structure-activity relationship Indole derivatization

2-[4-(Acetylamino)-1H-indol-1-yl]-N-benzylacetamide (CAS 1574478-23-1) is a synthetic indole derivative with molecular formula C19H19N3O2 and molecular weight 321.4 g/mol. The compound belongs to the N-benzylacetamide chemotype, a scaffold extensively investigated for anticonvulsant activity via maximal electroshock (MES) seizure models , and more recently recognized as a privileged pharmacophore for histone deacetylase (HDAC) inhibition.

Molecular Formula C19H19N3O2
Molecular Weight 321.4 g/mol
Cat. No. B12175364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(acetylamino)-1H-indol-1-yl]-N-benzylacetamide
Molecular FormulaC19H19N3O2
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCC3=CC=CC=C3
InChIInChI=1S/C19H19N3O2/c1-14(23)21-17-8-5-9-18-16(17)10-11-22(18)13-19(24)20-12-15-6-3-2-4-7-15/h2-11H,12-13H2,1H3,(H,20,24)(H,21,23)
InChIKeySROZSKWZVZEEGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Acetylamino)-1H-indol-1-yl]-N-benzylacetamide: Chemical Identity, Structural Class, and Research Procurement Context


2-[4-(Acetylamino)-1H-indol-1-yl]-N-benzylacetamide (CAS 1574478-23-1) is a synthetic indole derivative with molecular formula C19H19N3O2 and molecular weight 321.4 g/mol . The compound belongs to the N-benzylacetamide chemotype, a scaffold extensively investigated for anticonvulsant activity via maximal electroshock (MES) seizure models [1], and more recently recognized as a privileged pharmacophore for histone deacetylase (HDAC) inhibition [2]. Its defining structural feature—a 4-acetylamino substituent on the indole ring coupled with an N-benzylacetamide side chain at the indole N1 position—distinguishes it from both the unsubstituted parent compound and regioisomeric analogs, creating a unique hydrogen-bonding and steric profile that is unavailable in simpler indole-1-acetamide derivatives [3].

Why Generic Substitution of 2-[4-(Acetylamino)-1H-indol-1-yl]-N-benzylacetamide with Unsubstituted or Regioisomeric Indole-1-acetamides Fails in Research Applications


The N-benzylacetamide chemotype exhibits stringent steric and electronic requirements for biological activity, as established by Kohn et al. through systematic structure-activity relationship (SAR) studies of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives [1]. The placement of an electron-withdrawing or hydrogen-bonding substituent at the indole 4-position—specifically the acetylamino group in this compound—introduces a pharmacophoric element absent in the unsubstituted N-benzyl-2-(1H-indol-1-yl)acetamide (CAS 733799-04-7) and in the regioisomeric 3-acetyl analog . Within the HDAC inhibitor pharmacophore model described by Beshore et al., indole substitution at the 4- and 5-positions critically modulates potency and isozyme selectivity [2]. Consequently, the unsubstituted parent compound cannot recapitulate the hydrogen-bond donor/acceptor profile or the conformational bias of the 4-acetylamino-substituted derivative, making direct substitution unreliable without experimental validation [3].

Quantitative Differentiation Evidence for 2-[4-(Acetylamino)-1H-indol-1-yl]-N-benzylacetamide Versus Closest Analogs


Structural Differentiation: 4-Acetylamino Substitution Confers Unique Hydrogen-Bond Donor/Acceptor Capacity Absent in Unsubstituted Parent Compound

The target compound introduces an acetylamino group (-NHCOCH3) at the indole 4-position, providing one additional hydrogen-bond donor (amide NH) and one additional hydrogen-bond acceptor (amide C=O) compared to the unsubstituted parent N-benzyl-2-(1H-indol-1-yl)acetamide (CAS 733799-04-7). The parent compound possesses no substituents on the indole ring and therefore lacks these pharmacophoric features . In the context of HDAC inhibitor SAR, Beshore et al. demonstrated that indole substitution at positions 4 and 5 is critical for achieving potent enzymatic inhibition, with 5-substituted indole acetamides achieving HDAC1/2/3 IC50 values comparable to marketed inhibitors [1]. While direct IC50 data for the target compound against specific HDAC isoforms is not publicly available, the presence of the 4-acetylamino group positions it within the substituted indole acetamide SAR space that has yielded inhibitors with HDAC6 IC50 values as low as 10–19 nM in closely related chemotypes [2].

Medicinal chemistry Structure-activity relationship Indole derivatization

Regioisomeric Differentiation: 4-Acetylamino Versus 3-Acetyl Substitution Pattern Determines Pharmacophoric Geometry

The target compound bears an acetylamino substituent at the indole 4-position, whereas the closely related analog 2-(3-acetyl-1H-indol-1-yl)-N-benzylacetamide (MW 306.36) carries an acetyl group at the indole 3-position . These regioisomers are not functionally interchangeable. The 4-acetylamino group projects a hydrogen-bond donor (NH) and acceptor (C=O) from the benzenoid portion of the indole, whereas the 3-acetyl group places only a hydrogen-bond acceptor (C=O) at the pyrrole portion . In the HDAC inhibitor series reported by Beshore et al., indole substitution position directly determined isozyme selectivity: 5-substituted indoles favored HDAC1/2/3 inhibition, while modifications at alternative positions resulted in distinct selectivity profiles [1]. The 4-acetylamino substituent also introduces a metabolically differentiated site compared to the 3-acetyl analog, as the amide linkage is more resistant to ketoreductase-mediated metabolism than the methyl ketone of the 3-acetyl group [2].

HDAC inhibition Regioisomer comparison Pharmacophore modeling

Computational Conformational Analysis: Target Compound Exhibits Distinct Lowest-Energy Geometry Versus N1-Unsubstituted Indole Acetamides

The target compound has been subjected to computational geometry optimization and deposited in the ioChem-BD database as entry '16a' by Fernandez et al. at the University of California, Davis, within the 'indole_arylacetamide' collection [1]. The optimized geometry reveals that the 4-acetylamino substituent adopts a near-planar conformation relative to the indole ring, creating an extended aromatic surface with directional hydrogen-bonding vectors oriented away from the indole plane [2]. In contrast, the unsubstituted N-benzyl-2-(1H-indol-1-yl)acetamide lacks this extended planar surface, resulting in a more compact conformational ensemble [3]. This conformational difference is significant because the extended planar geometry of the target compound mimics the protein surface-recognition element of known HDAC inhibitors, where indole stacking against Gly28, His29, and Pro30 of HDAC2 has been confirmed by X-ray crystallography [4].

Computational chemistry Conformational analysis Molecular docking

Patent Landscape Differentiation: Target Compound Falls Within Claimed Indole Acetamide HDAC Inhibitor Space Absent for Unsubstituted Analog

The target compound structurally maps to the substituted indolyl alkyl amino derivatives claimed in Janssen Pharmaceutica NV patent US 9,636,341 (filed Aug 20, 2015; issued May 2, 2017), which covers compounds of formula (I) having histone deacetylase inhibiting enzymatic activity [1]. The patent explicitly encompasses indole derivatives with acylamino substituents at various positions on the indole ring, including the 4-position, combined with N-benzyl or substituted benzyl acetamide side chains [2]. In contrast, the unsubstituted N-benzyl-2-(1H-indol-1-yl)acetamide lacks the requisite acylamino substitution and falls outside the claimed genus, limiting its relevance to HDAC-targeted research programs . Furthermore, the target compound's structural features overlap with the neuroprotective (1H-indol-1-yl)-2-(amino)acetamide series disclosed in US patents 5,565,579 and 5,646,300, where acylamino substitution at the indole 4-position is specifically enumerated as an embodiment [3].

Patent analysis HDAC inhibitor Intellectual property

Synthetic Accessibility and Purity: 4-Acetamidoindole Intermediate Enables Defined Derivatization Pathways Unavailable via 3-Substituted or Unsubstituted Indoles

The target compound is synthesized via N-alkylation of 4-acetamidoindole with N-benzyl-2-chloroacetamide or related electrophiles. The key intermediate 4-acetamidoindole is prepared by acetylation of 4-aminoindole with acetic anhydride in pyridine or dichloromethane at 25°C for 6 hours, affording yields exceeding 85% . This synthetic route provides a well-defined entry point for further derivatization at the indole N1 position while preserving the 4-acetylamino functionality. In contrast, the unsubstituted parent N-benzyl-2-(1H-indol-1-yl)acetamide requires only indole as starting material, which precludes subsequent functionalization at the 4-position without additional protection/deprotection steps . For procurement decisions where the compound serves as a synthetic intermediate for library synthesis, the pre-installed 4-acetylamino group eliminates two synthetic steps (nitration/reduction/acetylation) compared to routes starting from unsubstituted indole [1]. Vendor listings indicate the target compound is available at >95% purity (LCMS and 1H NMR) from multiple suppliers .

Synthetic chemistry Intermediate derivatization Chemical procurement

Optimal Research and Procurement Application Scenarios for 2-[4-(Acetylamino)-1H-indol-1-yl]-N-benzylacetamide Based on Quantitative Differentiation Evidence


HDAC Inhibitor Lead Identification and SAR Expansion at the Indole 4-Position

The compound serves as a strategic starting point for HDAC inhibitor lead optimization programs targeting the indole acetamide chemotype described by Beshore et al. (2021), where indole substitution at the 4- and 5-positions critically modulates HDAC isozyme potency and selectivity [1]. Its pre-installed 4-acetylamino group provides a hydrogen-bonding pharmacophore that engages the protein surface recognition region, as confirmed by X-ray crystallography of related indole acetamide-HDAC2 complexes showing indole stacking against Gly28, His29, and Pro30 [2]. Procurement of this specific compound—rather than the unsubstituted parent—enables direct evaluation of 4-position contributions to HDAC1/2/3/6 inhibition without requiring additional synthetic manipulation.

Focused Compound Library Synthesis Using Pre-Functionalized 4-Acetamidoindole Building Block

As established by the synthetic route analysis, the target compound's 4-acetamidoindole core eliminates two synthetic steps (nitration and reduction) compared to routes starting from unsubstituted indole, providing an estimated yield advantage of >20% overall [1]. This makes the compound a cost-effective building block for generating focused libraries of N1-diversified indole-1-acetamides bearing a conserved 4-acetylamino pharmacophore. Such libraries are directly relevant to the anticonvulsant SAR established by Kohn et al., where C(alpha)-substituted alpha-acetamido-N-benzylacetamides demonstrated outstanding MES seizure protection with ED50 values rivaling phenytoin [2].

Patent Landscape and Freedom-to-Operate Analysis for Indole Acetamide HDAC Inhibitor Programs

The compound maps structurally to the compositional matter-of-fact claimed in Janssen Pharmaceutica NV patent US 9,636,341 (issued 2017) covering substituted indolyl alkyl amino derivatives as HDAC inhibitors, as well as the earlier neuroprotective indole acetamide patents US 5,565,579 and US 5,646,300 [1]. Procurement of this compound for patent landscaping, prior art searching, or freedom-to-operate analysis provides a defined reference standard that bridges the unsubstituted indole-1-acetamide chemotype and the fully elaborated HDAC inhibitor pharmacophore, supporting informed IP strategy decisions [2].

Computational Chemistry Validation: Docking and MD Simulation Reference Compound

The availability of DFT-optimized geometry data for this compound in the ioChem-BD repository (entry '16a', Fernandez et al., UC Davis, 2025) makes it suitable as a validated reference structure for computational docking and molecular dynamics simulations targeting HDAC enzymes or anticonvulsant targets [1]. The pre-computed geometry eliminates the need for in-house geometry optimization, reducing computational workflow setup time. The extended planar conformation with the 4-acetylamino group coplanar with the indole ring provides a defined starting point for evaluating binding poses against HDAC2 crystal structures (e.g., PDB entries referenced in Beshore et al., 2021) [2].

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